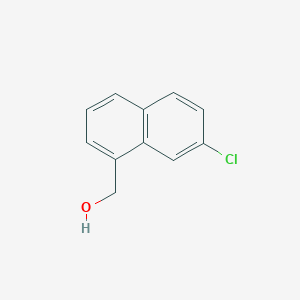

(7-Chloronaphthalen-1-yl)methanol

説明

(7-Chloronaphthalen-1-yl)methanol is a chlorinated naphthalene derivative with a hydroxymethyl (-CH₂OH) functional group at the 1-position of the naphthalene ring and a chlorine substituent at the 7-position.

特性

分子式 |

C11H9ClO |

|---|---|

分子量 |

192.64 g/mol |

IUPAC名 |

(7-chloronaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H9ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6,13H,7H2 |

InChIキー |

GCJCYKXJAGWMSJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Naphthalen-1-ylmethanol (Parent Compound)

The parent compound lacks the chlorine substituent at the 7-position. Key differences include:

- Physical Properties: Crystallographic studies of naphthalen-1-ylmethanol show bond angles (e.g., C6–C7–C8 = 120.3°) and torsion angles (e.g., C1–O1–C11–H11A = −176.55°) that influence molecular packing and solubility .

- Applications: Naphthalenemethanols are often used as intermediates in synthesizing dyes or ligands, whereas the chloro-substituted variant may offer enhanced stability or altered electronic properties for specialized applications.

1-(7-Chloronaphthalen-1-yl)ethan-1-one (Ketone Analog)

This ketone derivative replaces the hydroxymethyl group with a carbonyl (-COCH₃) group:

- Chemical Behavior : The carbonyl group introduces electrophilic character, making the compound more reactive in condensation or nucleophilic addition reactions compared to the alcohol.

- Synthetic Utility: Ketones like this are precursors in Friedel-Crafts acylations or Paal-Knorr syntheses, whereas (7-Chloronaphthalen-1-yl)methanol is more suited for oxidation or esterification .

Heterocyclic Analogs: Indole and Indazole Derivatives

Compounds such as (7-chloro-3-methyl-1H-indol-2-yl)methanol and (7-chloro-1H-indazol-3-yl)methanol feature nitrogen-containing heterocycles instead of naphthalene:

- Structural Differences : The indole/indazole cores introduce aromatic nitrogen atoms, altering electronic density and hydrogen-bonding capabilities.

- Physicochemical Properties :

Stability and Analytical Considerations

Chlorinated aromatic alcohols like (7-Chloronaphthalen-1-yl)methanol may exhibit distinct stability profiles compared to non-chlorinated analogs. Studies on methanol-preserved soil samples show that chlorinated aromatic compounds (e.g., chlorobenzene) are prone to volatilization losses under non-ideal storage conditions, suggesting similar challenges for this compound . Analytical methods for chlorinated aromatics often employ gas chromatography with capillary columns (e.g., Restek Rtx-502.2), which could be adapted for quantifying (7-Chloronaphthalen-1-yl)methanol in environmental or synthetic matrices .

Toxicological and Environmental Implications

While specific toxicity data for (7-Chloronaphthalen-1-yl)methanol is absent in the evidence, related compounds like naphthalene and methylnaphthalenes are associated with hematotoxic and carcinogenic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。